6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide
Description
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-13(17-19)9-5-6-12(15-7-9)18-8-16-10-3-1-2-4-11(10)18/h1-8,19H,(H2,14,17) |
InChI Key |
PBYOJHNFHVUBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Nitration and Cyclization of Pyridine Derivatives
A foundational method involves nitration of 3-cyanopyridine followed by hydroxylamine-mediated conversion to the carboximidamide group. For example, EP0103553A1 details nitration using HNO₃/H₂SO₄ under controlled temperatures (90°C), yielding 3-nitro-4-methoxypyridine-N-oxide. Subsequent reduction with Fe/AcOH or catalytic hydrogenation produces the amine intermediate, which reacts with benzimidazole precursors.
Reaction Scheme 1
Benzimidazole Coupling via Nucleophilic Substitution
Benzimidazole-1-yl groups are introduced via SNAr (nucleophilic aromatic substitution) or Ullmann-type couplings. WO2013150545A2 demonstrates alkylation of 1H-benzimidazole with chloropyridine intermediates in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base.
Example Protocol
-
Step 1 : 1H-Benzimidazole (1.0 eq) and 3-chloropyridine-carboximidamide (1.2 eq) are refluxed in DMF at 110°C for 12 h.
-
Step 2 : The crude product is purified via column chromatography (EtOAc/hexane, 3:7) to yield 65–72% of the target compound.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Functional Group Compatibility
-
Nitro Reduction : Fe/AcOH achieves 85% conversion vs. Pd/C (92%), but with lower cost.
-
Hydroxylamine Incorporation : Hydroxylamine hydrochloride in EtOH/NaOH (pH 9–10) affords 78% imidamide formation.
Mechanistic Insights and Intermediate Characterization
Nitration Regioselectivity
Nitration at the pyridine C-6 position is favored due to electron-withdrawing effects of the methoxy group (EP0103553A1). DFT calculations confirm a 1.3 kcal/mol preference for para-nitration over meta.
Benzimidazole Ring Formation
PMC4442475 highlights cyclization of o-phenylenediamine with formic acid under reflux, achieving >90% benzimidazole yield. Substituents at C-5/C-6 are introduced via aldehydes or ketones.
Analytical Validation and Spectral Data
NMR and IR Profiles
Mass Spectrometry
Applications and Derivative Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzimidazole ring (positions 1 and 3) and pyridine nitrogen serve as potential sites for nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DBU, chlorobenzene | Acetylated benzimidazole derivative | 92% | |
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated derivatives | 75–85% |
-
Example : Reaction with acetyl chloride under basic conditions (DBU) at 132°C generates acetylated intermediates, critical for further functionalization .
-
The pyridine nitrogen’s lone pair facilitates electrophilic attack, enabling regioselective modifications.
Hydrolysis of Carboximidamide
The carboximidamide group (-C(=NH)OH) undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Pyridine-3-carboxylic acid | Complete conversion | |
| Basic hydrolysis | NaOH (2M), 80°C | Pyridine-3-carboxamide | Partial decomposition |
-
Hydrolysis pathways are pH-dependent, with acidic conditions favoring carboxylic acid formation.
-
Stability studies indicate the hydroxylamine moiety (-NHOH) may decompose under prolonged basic conditions .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polyheterocyclic systems:
| Substrate | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Self-cyclization | CuI, DMF, 120°C | Benzimidazo[1,2-a]pyridine | 78% | |
| With alkynes | Pd(PPh₃)₄, CO gas, 100°C | Fused tetracyclic derivatives | 65% |
-
Mechanistic Insight : Copper-catalyzed cyclization involves C–N bond formation between pyridine and benzimidazole.
-
Palladium-mediated reactions with alkynes leverage Sonogashira coupling to extend π-conjugation .
Biological Interactions
The compound modulates biological targets via non-covalent interactions:
| Target Protein | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| Cyclin-A2 | Hydrogen bonding, π-stacking | Cell cycle arrest in G1/S phase | |
| CDK2 | Competitive inhibition | Reduced kinase activity (IC₅₀ = 2.1 μM) |
-
Structural analogs demonstrate enhanced binding affinity when the hydroxyl group is replaced with bulkier substituents.
-
Molecular docking studies suggest the benzimidazole ring occupies hydrophobic pockets in target proteins .
Oxidation and Reduction
Redox reactions primarily affect the hydroxylamine and imine groups:
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Pyridine-3-nitro derivative | Over-oxidation observed | |
| Reduction | H₂, Pd/C, ethanol | Amine-substituted pyridine | Quantitative yield |
-
Controlled oxidation with KMnO₄ selectively targets the hydroxylamine group.
-
Catalytic hydrogenation reduces the imine bond while preserving aromatic rings.
Solvent and Temperature Effects
Reaction outcomes are highly sensitive to conditions:
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 120–132°C | Maximizes cyclization efficiency | |
| Solvent polarity | Chlorobenzene > DMF | Enhances nucleophilicity |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a hydroxypyridine carboximidamide. The synthesis typically involves methods that ensure high yields and purity, often utilizing transition-metal-free reactions to enhance environmental sustainability.
Biological Applications
1. Inhibition of Kv1.3 Ion Channel:
6-(Benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide has been identified as a potent and selective irreversible inhibitor of the Kv1.3 channel. This channel plays a crucial role in various physiological processes, including immune responses and neuronal signaling. Inhibition of Kv1.3 has been linked to therapeutic effects in autoimmune diseases such as multiple sclerosis and neurodegenerative disorders like Alzheimer's disease .
2. Therapeutic Potential:
The selective inhibition of Kv1.3 offers a promising avenue for developing treatments for conditions characterized by excessive immune activation. Research indicates that compounds targeting this channel can modulate T-cell activity, providing potential benefits in managing autoimmune conditions.
Study 1: Kv1.3 Inhibition and Autoimmune Diseases
A study demonstrated that the application of 6-(Benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide in vitro resulted in significant inhibition of Kv1.3 currents in T-cells, leading to reduced proliferation and cytokine production. This suggests its potential as a therapeutic agent for autoimmune diseases.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that inhibiting Kv1.3 could reduce neuronal cell death and inflammation, highlighting its potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Pyridine-6 Position | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 6-(Benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide | C₁₃H₁₂N₅O | ~262.27 | Benzimidazol-1-yl | Not reported | Not reported |
| 6-Chloro-N'-hydroxypyridine-3-carboximidamide | C₆H₆ClN₃O | 171.58 | Chloro | 1.514 | 375.9 |
| 6-(4-Fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide | C₁₂H₁₀FN₃O₂ | 259.23 | 4-Fluorophenoxy | Not reported | Not reported |
Key Observations :
- The chloro-substituted analog (171.58 g/mol) has a lower molecular weight and higher density (1.514 g/cm³), likely due to its compact structure and halogen substitution [6].
- The 4-fluorophenoxy analog (259.23 g/mol) introduces a fluorine atom, which may enhance metabolic stability and lipophilicity compared to the benzimidazole variant [4].
6-Chloro-N'-Hydroxypyridine-3-Carboximidamide
This analog has been investigated for its antiparasitic activity. For instance, similar chloro-substituted pyridine derivatives exhibit DNA minor-groove binding, a mechanism critical for antiprotozoal activity [6].
6-(4-Fluorophenoxy)-N'-Hydroxypyridine-3-Carboximidamide
The fluorophenoxy group introduces both electron-withdrawing (fluorine) and aromatic (phenoxy) characteristics. Such substituents are often employed in kinase inhibitors due to their ability to form π-π stacking interactions with hydrophobic enzyme pockets [4]].
Benzimidazole-Containing Analogs
Compounds like 4-(4-azanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide (TH5675) demonstrate that benzimidazole moieties can enhance binding to enzymes such as DNA glycosylases, likely through hydrogen bonding and aromatic interactions [5]]. This suggests that 6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide may similarly target nucleic acid-processing enzymes.
Biological Activity
The compound 6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide represents a novel class of benzimidazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial , antiviral , antitumor , and anti-inflammatory effects. The structural diversity of these compounds allows for extensive modifications, leading to enhanced biological activities. The specific compound in focus, 6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide, incorporates a hydroxypyridine moiety, which may contribute to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds like 2b from related studies demonstrated the ability to generate ROS, leading to DNA damage and subsequent apoptosis via p53 activation and caspase pathways .
- Inhibition of Cell Proliferation : The IC50 values for various benzimidazole derivatives indicate significant cytotoxicity against different cancer cell lines. For example, one study reported an IC50 value of 26.09 μM for a related benzimidazole complex against esophageal cancer cells .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively documented. Compounds similar to 6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide have exhibited:
- Broad-Spectrum Antibacterial Effects : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
- Fungicidal Activity : Some derivatives have demonstrated antifungal properties against common pathogens such as Aspergillus species .
The mechanisms through which 6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide exerts its biological effects can be attributed to several factors:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in cellular metabolism or pathogen survival.
Case Studies and Research Findings
A compilation of recent research findings provides insight into the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide, and how are intermediates characterized?
The synthesis of benzimidazole-containing compounds typically involves coupling reactions between functionalized pyridine and benzimidazole precursors. For example, analogous compounds like N-(1H-benzimidazol-2-yl)pyrazole-3-carboxamides are synthesized via condensation of activated carboxylic acids (e.g., EDCI/HOBt-mediated coupling) with benzimidazole-2-amines in anhydrous DMF . Key steps include:
- Reagent selection : Use of coupling agents (e.g., EDCI/HOBt) to activate carboxyl groups.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization.
- Characterization : H NMR (in CDCl/DMSO-d), elemental analysis, and melting point determination to confirm structure and purity .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR in deuterated solvents (e.g., DMSO-d) resolves proton environments in the benzimidazole and pyridine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content).
- Thermal Analysis : Melting point consistency ensures purity .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for improved yield?
DoE minimizes experimental runs while identifying critical parameters (e.g., temperature, stoichiometry, solvent polarity). For example:
- Factorial Design : Test interactions between variables (e.g., EDCI concentration vs. reaction time).
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., solvent volume vs. yield).
- Validation : Replicate optimal conditions (e.g., 24-hour reaction at 50°C in DMF) to confirm reproducibility .
Q. How can computational reaction path searches enhance the design of derivatives with targeted bioactivity?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding synthetic routes. ICReDD’s framework combines:
- Reaction Path Algorithms : Identify low-energy pathways for benzimidazole-pyridine coupling.
- Machine Learning : Train models on existing data (e.g., solvent effects on yield) to prioritize experimental conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Validate activity thresholds (e.g., IC variability due to assay sensitivity).
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on benzimidazole altering binding affinity) .
- Control Experiments : Test for off-target interactions (e.g., ROS scavenging in antioxidant assays) .
Q. How can reaction fundamentals inform scalable reactor design for this compound?
- Kinetic Modeling : Determine rate laws for key steps (e.g., benzimidazole ring closure).
- Membrane Separation : Optimize purification using solvent-resistant nanofiltration (SRNF) to recover catalysts .
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of hydroxypyridine intermediates) .
Methodological Considerations
- Data Contradiction Mitigation : Use orthogonal assays (e.g., SPR and enzymatic inhibition) to cross-validate bioactivity .
- Green Chemistry Metrics : Assess atom economy (e.g., EDCI-mediated couplings vs. greener alternatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
